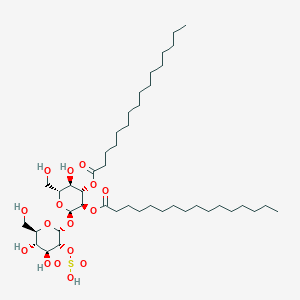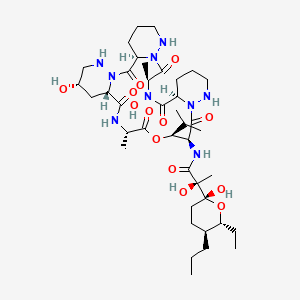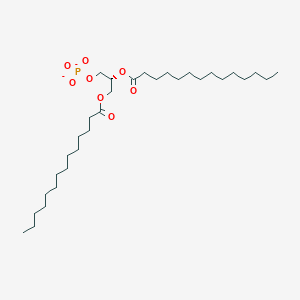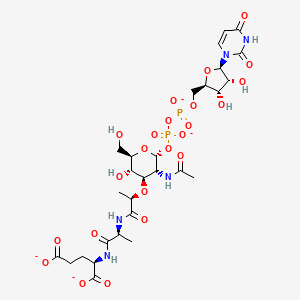
5-(3-Hydroxybutan-2-yl)isolongifol-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-hydroxybutan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research on compounds similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene has primarily focused on chemical synthesis and structural analysis. For example, studies have shown the synthesis of various derivatives and analogues through reactions involving hydroxybutanone derivatives. These reactions are essential in creating new compounds with potential applications in medicinal chemistry and material science (Quadrelli et al., 2013); (Ramazani et al., 2011).
Bioactive Compound Discovery
Studies on marine fungi have led to the discovery of new compounds, including those structurally related to this compound. Such research is critical in the search for new bioactive compounds that can be used in drug development and other biotechnological applications (Sun et al., 2009).
Reaction Mechanisms and Kinetics
There has been significant interest in understanding the reaction mechanisms and kinetics of compounds structurally similar to this compound. This includes studies on decomposition, isomerization, and the effects of different conditions on these processes, which are vital for developing efficient synthetic methods in organic chemistry (Awan et al., 2010).
Pharmacological Research
In the context of pharmacological research, derivatives of hydroxybutanone, a component structurally related to this compound, have been studied. These studies focus on understanding their potential as therapeutic agents, especially in targeting specific biological pathways or diseases (Ghosh et al., 2018).
Environmental and Biological Chemistry
Investigations into the photochemical behavior of hydroxyalkanones, which share functional groups with this compound, contribute to our understanding of their behavior in environmental settings and their interactions with biological systems (Encinas et al., 1985).
Eigenschaften
Molekularformel |
C19H32O |
|---|---|
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
3-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]butan-2-ol |
InChI |
InChI=1S/C19H32O/c1-12(13(2)20)15-8-9-17(3,4)19-10-7-14(11-19)18(5,6)16(15)19/h12-14,20H,7-11H2,1-6H3/t12?,13?,14-,19-/m0/s1 |
InChI-Schlüssel |
FUGCDICKIUVODR-LQEHGROVSA-N |
Isomerische SMILES |
CC(C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C)C(C)O |
Kanonische SMILES |
CC(C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C)C(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




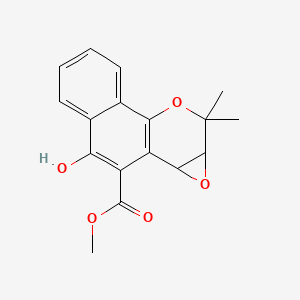
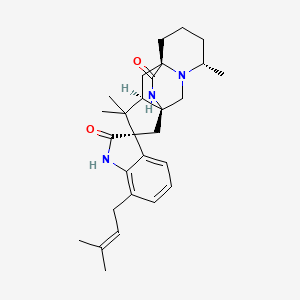

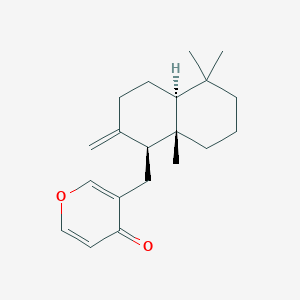
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
